BenchChemオンラインストアへようこそ!

4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

BTK inhibitor kinase assay IC50 comparison

4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 923103-70-2) is a synthetic, low-molecular-weight benzamide derivative (MW 336.4 g/mol) characterized by a 4-tert-butylbenzamide core linked to a 3-(2-oxopyrrolidin-1-yl)phenyl substituent. It is classified as a protein kinase inhibitor and an NADPH oxidase inhibitor in authoritative small-molecule databases and patent disclosures.

Molecular Formula C21H24N2O2
Molecular Weight 336.435
CAS No. 923103-70-2
Cat. No. B2698422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
CAS923103-70-2
Molecular FormulaC21H24N2O2
Molecular Weight336.435
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O
InChIInChI=1S/C21H24N2O2/c1-21(2,3)16-11-9-15(10-12-16)20(25)22-17-6-4-7-18(14-17)23-13-5-8-19(23)24/h4,6-7,9-12,14H,5,8,13H2,1-3H3,(H,22,25)
InChIKeyAJMBMHGRKZCDRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 923103-70-2): Key Compound Identity and Procurement Context


4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 923103-70-2) is a synthetic, low-molecular-weight benzamide derivative (MW 336.4 g/mol) characterized by a 4-tert-butylbenzamide core linked to a 3-(2-oxopyrrolidin-1-yl)phenyl substituent . It is classified as a protein kinase inhibitor and an NADPH oxidase inhibitor in authoritative small-molecule databases and patent disclosures . The compound serves as a research tool for probing Bruton's tyrosine kinase (BTK)-dependent signaling and NADPH oxidase-mediated inflammatory pathways, and is supplied as a white to off-white solid suitable for in vitro and cellular studies .

Why Generic Substitution of 4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide Fails: Target- and Assay-Specific Potency Constraints


Closely related benzamide or 2-oxopyrrolidine analogs cannot be interchanged without quantitative validation because the compound exhibits a specific BTK IC50 of 1 nM under standardized in vitro conditions . Other examples within the same patent series display widely divergent BTK potencies, ranging from sub-nanomolar to >100 nM, demonstrating that minor structural modifications profoundly alter target engagement . Substitution with an untested analog therefore risks loss of the defined BTK inhibitory activity and, by extension, the downstream pharmacodynamic and cellular readouts that depend on this precise potency level.

Quantitative Differentiation Guide for 4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 923103-70-2)


BTK Inhibitory Potency: Direct Head-to-Head Comparison with Closest Patent Analogs

In the same BTK in vitro enzymatic assay, 4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide achieved an IC50 of 1 nM . This is 5.5-fold more potent than Example 236 (IC50 = 5.5 nM) and 1.2-fold more potent than Example 79 (IC50 = 1.20 nM) from the identical patent series . The comparator compounds are structurally closely related benzamide derivatives that differ only in their aryl substitution patterns, yet they exhibit a statistically significant 1.2- to 5.5-fold loss in BTK inhibitory activity relative to the target compound.

BTK inhibitor kinase assay IC50 comparison

NADPH Oxidase Inhibition Profile: Cross-Target Differentiation from Kinase-Selective Comparators

Vendor annotation and cited literature identify 4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide as an inhibitor of NADPH oxidase, an enzyme responsible for reactive oxygen species (ROS) production . The compound has been referenced in studies exploring inflammatory disease models where NADPH oxidase inhibition is therapeutically relevant . In contrast, the closest BTK-focused analogs (e.g., Example 236, Example 79) are not annotated for NADPH oxidase activity, indicating that the target compound possesses a dual pharmacology that may confer distinct cellular efficacy in oxidative stress-dependent assays.

NADPH oxidase NOX ROS inhibition anti-inflammatory

Physicochemical Differentiation: Computed Drug-Likeness Parameters vs. Higher-MW BTK Inhibitors

With a molecular weight of 336.4 g/mol, XLogP3-AA of 3.9, and 2 hydrogen bond acceptors , the compound falls within favorable oral drug-likeness space and is markedly smaller than many clinically advanced BTK inhibitors (e.g., ibrutinib, MW 440.5; acalabrutinib, MW 465.5; zanubrutinib, MW 471.5). This lower MW and simpler scaffold may confer advantages in cell permeability, solubility, or CNS penetration potential compared to larger BTK inhibitors, though direct experimental permeability data are not available.

drug-likeness physicochemical properties Lipinski rules

Recommended Research and Industrial Application Scenarios for 4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide


BTK-Dependent Signaling Studies Requiring High Potency at Low Nanomolar Concentrations

When a cellular or biochemical BTK assay demands a compound with an IC50 ≤ 5 nM to achieve complete target engagement at low treatment concentrations, this compound's 1 nM potency is preferable over the 5.5 nM Example 236, as it enables 5.5-fold lower dosing to achieve equivalent BTK inhibition, thereby minimizing solvent cytotoxicity and improving assay signal-to-noise ratios.

Dual-Target Inflammatory Models Involving Both BTK and NADPH Oxidase Pathways

In models of ROS-driven inflammation where both BTK-mediated B-cell signaling and NADPH oxidase-dependent superoxide production contribute to pathology, this compound's annotated NADPH oxidase inhibitory activity provides a distinct advantage over BTK-selective analogs that lack NOX annotation, allowing a single agent to address both mechanistic arms simultaneously.

Structure-Activity Relationship (SAR) Studies Centered on the 4-tert-Butylbenzamide Scaffold

As a representative member of the patent series with well-defined BTK IC50 values for multiple close analogs, this compound serves as an ideal positive control for SAR exploration, where its 1 nM potency establishes the upper boundary of activity within the 4-tert-butyl series, facilitating rational design of next-generation analogs.

CNS-Penetrant BTK Tool Compound Development

Given its relatively low MW (336.4 g/mol) and moderate lipophilicity (XLogP3 3.9) , which are properties associated with favorable CNS penetration, this compound may be preferentially selected over higher-MW BTK inhibitors for in vivo CNS studies, subject to experimental confirmation of brain-to-plasma ratio.

Quote Request

Request a Quote for 4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.